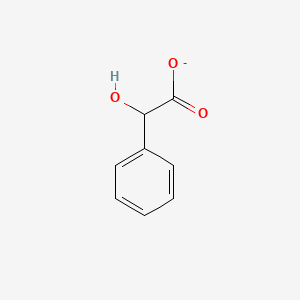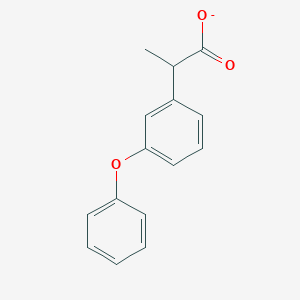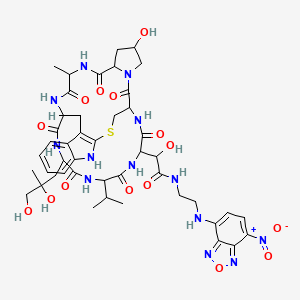
Omoconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omoconazole is an azole antifungal compound primarily used to treat various fungal infections. It is known for its effectiveness against cutaneous candidiasis, dermatophytosis, and pityriasis versicolor . This compound is not available in the United States and Canada but is used in other countries for its antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omoconazole involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,4-dichlorobenzyl chloride in the presence of a base to form 2-(4-chlorophenoxy)ethyl 2,4-dichlorobenzyl ether. This intermediate is then reacted with 1-methylimidazole under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Omoconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the chlorophenyl or dichlorophenyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different antifungal properties.
Scientific Research Applications
Omoconazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of azole antifungals.
Biology: Investigated for its effects on fungal cell membranes and its potential to treat fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating fungal infections.
Industry: Employed in the development of antifungal formulations for topical applications.
Mechanism of Action
Omoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranesThis leads to increased permeability and ultimately cell lysis .
Comparison with Similar Compounds
Similar Compounds
- Miconazole
- Clotrimazole
- Ketoconazole
- Fluconazole
- Itraconazole
Uniqueness
Omoconazole is unique due to its specific chemical structure, which includes a 2-(4-chlorophenoxy)ethyl group and a 2,4-dichlorophenyl group. These structural features contribute to its potent antifungal activity and its ability to inhibit ergosterol synthesis effectively .
Properties
CAS No. |
74512-12-2 |
|---|---|
Molecular Formula |
C20H17Cl3N2O2 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI Key |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Key on ui other cas no. |
74512-12-2 |
Related CAS |
74299-76-6 (mononitrate) 83621-06-1 (nitrate salt/solvate) |
Synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)






